N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800219
InChI: InChI=1S/C15H24N8O/c1-11(2)13-18-14(20-19-13)17-12(24)8-15(6-4-3-5-7-15)9-23-10-16-21-22-23/h10-11H,3-9H2,1-2H3,(H2,17,18,19,20,24)
SMILES:
Molecular Formula: C15H24N8O
Molecular Weight: 332.40 g/mol

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

CAS No.:

Cat. No.: VC14800219

Molecular Formula: C15H24N8O

Molecular Weight: 332.40 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide -

Specification

Molecular Formula C15H24N8O
Molecular Weight 332.40 g/mol
IUPAC Name N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Standard InChI InChI=1S/C15H24N8O/c1-11(2)13-18-14(20-19-13)17-12(24)8-15(6-4-3-5-7-15)9-23-10-16-21-22-23/h10-11H,3-9H2,1-2H3,(H2,17,18,19,20,24)
Standard InChI Key IAJSRGGWFWGGDV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NN1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Introduction

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that incorporates both triazole and tetrazole rings, which are known for their diverse biological activities and applications in pharmaceuticals. This compound's structure suggests potential uses in medicinal chemistry, particularly in areas such as antimicrobial, antiviral, or anticancer research.

Synthesis and Preparation

The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic synthesis techniques. These may include:

  • Triazole Formation: The synthesis begins with the formation of the triazole ring, often through a [3+2] cycloaddition reaction involving an alkyne and an azide.

  • Tetrazole Formation: The tetrazole ring can be synthesized using a similar approach or through the reaction of an amine with sodium azide and a carbonyl compound.

  • Coupling Reactions: The triazole and tetrazole moieties are then coupled to the cyclohexyl and acetamide components, respectively, using appropriate coupling agents.

Synthesis Steps

StepReaction TypeReagentsConditions
1CycloadditionAlkyne, AzideCu(I) catalyst, solvent
2Tetrazole FormationAmine, Sodium Azide, Carbonyl CompoundAcidic conditions
3CouplingTriazole, Tetrazole, Cyclohexyl, AcetamideCoupling agents (e.g., EDCI), base

Antimicrobial Activity

Compounds containing triazole and tetrazole rings have shown promising antimicrobial properties. The presence of these heterocyclic systems can disrupt microbial cell membranes or interfere with essential enzymes, leading to potential applications in treating infections.

Data on Biological Activities

Compound FeatureBiological ActivityPotential Application
Triazole RingAntimicrobialAntibacterial Agents
Tetrazole RingAntiviralAntiviral Therapies
Acetamide MoietyAnticancerCancer Chemotherapy

Safety and Toxicity Considerations

When handling N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, it is essential to consider potential toxicity and safety risks. Although specific toxicity data for this compound may be limited, compounds with similar structures have shown varying levels of toxicity in biological systems.

Safety Precautions

  • Handling: Wear protective gloves, goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible substances.

  • Disposal: Dispose of according to local regulations and guidelines.

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